molecular formula C32H55N7O7 B15166257 L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine CAS No. 614757-84-5

L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine

Katalognummer: B15166257
CAS-Nummer: 614757-84-5
Molekulargewicht: 649.8 g/mol
InChI-Schlüssel: PDTROJXXRVXTCP-BCAOEVRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine is a peptide composed of five amino acids: L-isoleucine, L-lysine, L-lysine, L-tyrosine, and L-valine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-tyrosine, and L-valine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the processes are automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

    Oxidation: Dityrosine and other oxidative derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic uses, such as antimicrobial peptides or enzyme inhibitors.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar structure but different amino acid sequence.

    L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: A peptide with additional serine and alanine residues.

Uniqueness

L-Isoleucyl-L-lysyl-L-lysyl-L-tyrosyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. The presence of two lysine residues and a tyrosine residue may contribute to its specific interactions and activities.

Eigenschaften

CAS-Nummer

614757-84-5

Molekularformel

C32H55N7O7

Molekulargewicht

649.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C32H55N7O7/c1-5-20(4)26(35)31(44)37-24(11-7-9-17-34)28(41)36-23(10-6-8-16-33)29(42)38-25(18-21-12-14-22(40)15-13-21)30(43)39-27(19(2)3)32(45)46/h12-15,19-20,23-27,40H,5-11,16-18,33-35H2,1-4H3,(H,36,41)(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t20-,23-,24-,25-,26-,27-/m0/s1

InChI-Schlüssel

PDTROJXXRVXTCP-BCAOEVRMSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.